molecular formula C12H12FN3O2 B2524484 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid CAS No. 1097117-78-6

1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No. B2524484
CAS RN: 1097117-78-6
M. Wt: 249.245
InChI Key: LNCBIKRQIUXEOO-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of the 1,2,3-triazole class, which is known for its diverse pharmacological activities. The presence of a fluorophenyl group in triazole compounds has been shown to confer new properties and has been a subject of interest for the synthesis of novel compounds with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides with alkynes, a process that can be catalyzed by various reagents. For instance, the synthesis of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives was achieved using POCl3 as a cyclizing agent . Similarly, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives utilized copper iodide as a catalyst in a reaction involving phenyl acetylene, sodium azide, and methyl iodide . These methods highlight the versatility of triazole synthesis, which can be adapted to introduce different substituents, such as the propyl group in the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit various interactions with substituents. For example, the crystal structures of related compounds have shown small dihedral angles between the triazole ring and attached aryl rings, indicating relatively flat structures or specific shapes such as "V" shaped configurations . These structural features are crucial as they can influence the biological activity and intermolecular interactions of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and nitration, which can modify their properties and potential applications. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can yield different methoxy derivatives depending on the reactant ratio . Nitration of the same compound can lead to the formation of meta-nitro derivatives or more extensively nitrated products under different conditions . These reactions demonstrate the chemical versatility of triazole compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorophenyl groups has been shown to result in compounds with new properties, which are confirmed by various analytical methods such as elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . The solubility, stability, and reactivity of these compounds can vary significantly, affecting their potential applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Photophysical Properties and Sensing Applications

Research on 1,2,3-triazole derivatives, including compounds structurally similar to 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid, highlights their promising applications due to unique photophysical properties. These compounds exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to structural changes and the microenvironment, alongside pH-dependent fluorescence response, positions them as potential candidates for developing pH sensors in biological research. The ability to undergo aggregation-induced emission enhancement (AIEE) further underscores their utility in real-time biological applications, such as monitoring and controlling pH levels without toxicity concerns (Safronov et al., 2020).

Molecular Interactions and Structural Analysis

The synthesis and characterization of 1,2,4-triazole derivatives reveal insights into lp⋯π intermolecular interactions, crucial for understanding their biological activity. These derivatives demonstrate various intermolecular interactions, contributing to their structural stability and potential bioactivity. Such studies provide a foundation for exploring these compounds in biological contexts, including their role in molecular recognition processes (Shukla et al., 2014).

Synthesis for Biologically Active Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the adaptability of triazole derivatives for creating biologically active scaffolds. These compounds are pivotal for generating peptidomimetics or other bioactive molecules, highlighting the triazole ring's versatility in medicinal chemistry. Such synthetic methodologies enable the development of compounds with potential applications across various biological targets, including enzyme inhibitors (Ferrini et al., 2015).

Fluorescent Dyes and Sensing Mechanisms

The development of fluorescent dyes containing triazole derivatives demonstrates their significant role in sensing applications. These compounds exhibit fluorescence properties that are sensitive to environmental changes, making them suitable for designing sensors. Such attributes facilitate the development of innovative approaches for detecting pH variations and other biochemical analytes in complex biological systems (Wrona-Piotrowicz et al., 2022).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, a related compound, (2-Fluorophenyl)piperazine, is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The field of organofluorine chemistry, which includes fluorophenyl compounds, is rapidly growing. New reagents and catalysts are being developed, leading to advancements in fluorination and fluoroalkylation methods .

properties

IUPAC Name

1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBIKRQIUXEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

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